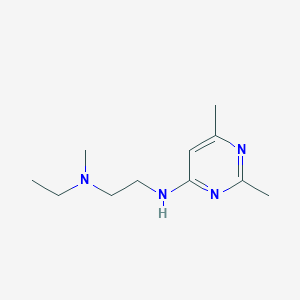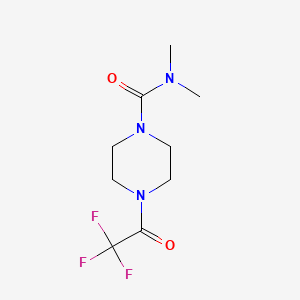
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. CTB belongs to the class of compounds known as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications as an anticancer agent. Studies have shown that 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are the two major mechanisms of action for most anticancer agents. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is a major tumor suppressor pathway. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide exhibits potent cytotoxicity against cancer cells, but has minimal cytotoxicity against normal cells. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vivo, without causing significant toxicity to the host organism. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has also been shown to exhibit minimal toxicity to normal cells, which is a major advantage for the development of anticancer agents. However, one of the major limitations of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research on 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide. Another direction is the development of novel formulations of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide to improve its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide and its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, more studies are needed to evaluate the safety and efficacy of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide in vivo, and to determine its potential as a clinical anticancer agent.
Synthesis Methods
The synthesis of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide involves the reaction of 2-amino-5-chlorothiophene-3-carboxamide with 2-bromo-1-cyanobutane in the presence of a base, such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide as a white crystalline solid. The yield of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
properties
IUPAC Name |
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-2-7(5-6-12)13-10(14)8-3-4-9(11)15-8/h3-4,7H,2,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJWMMPJLTNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)